molecular formula C16H19NS B13949958 2-(Dibenzylamino)ethanethiol CAS No. 55415-31-1

2-(Dibenzylamino)ethanethiol

Cat. No.: B13949958
CAS No.: 55415-31-1
M. Wt: 257.4 g/mol
InChI Key: ATHYIAZESPZDMX-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)ethanethiol is an organic compound with the molecular formula C16H19NS. It is characterized by the presence of a thiol group (-SH) and a dibenzylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)ethanethiol typically involves the reaction of dibenzylamine with 2-chloroethanethiol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol and amine groups, which can be reactive and odorous .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)ethanethiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dibenzylamino)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)ethanethiol largely depends on its ability to interact with other molecules through its thiol and amine groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The dibenzylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzylamino)ethanethiol is unique due to the presence of the dibenzylamino group, which provides additional steric bulk and electronic effects compared to simpler thiols. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

55415-31-1

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

2-(dibenzylamino)ethanethiol

InChI

InChI=1S/C16H19NS/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2

InChI Key

ATHYIAZESPZDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCS)CC2=CC=CC=C2

Origin of Product

United States

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